Isothiazol-3-amine

Vue d'ensemble

Description

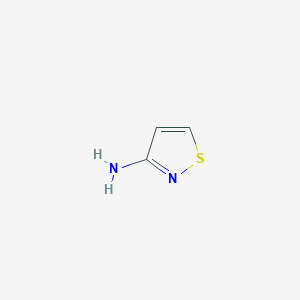

Isothiazol-3-amine is an organic compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the reaction of 3-mercaptopropionic acid with ammonia or amines to form the corresponding amides, followed by cyclization using chlorinating agents or oxidizing conditions .

Industrial Production Methods

On an industrial scale, this compound can be produced through the ring-closure of 3-mercaptopropanamides. This process involves the use of acrylic acid to produce 3-mercaptopropionic acid, which is then converted to the corresponding amide. The thiol-amide is subsequently cyclized using chlorination or oxidation to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert this compound to thiols or amines.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Major Products

Disulfides: Formed through oxidation.

Thiols: Produced via reduction.

Substituted Isothiazoles: Result from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Isothiazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments.

Industry: Employed as a biocide in industrial water treatment to control microbial growth and biofouling .

Mécanisme D'action

The biological activity of isothiazol-3-amine is primarily attributed to its ability to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the enzyme’s function. The compound’s antimicrobial properties are due to its ability to interfere with essential enzymatic processes in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methylisothiazolinone

- Chloromethylisothiazolinone

- Benzisothiazolinone

- Octylisothiazolinone

- Dichlorooctylisothiazolinone

- Butylbenzisothiazolinone

Uniqueness

Isothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes is a distinctive feature that contributes to its potent antimicrobial activity. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .

Activité Biologique

Isothiazol-3-amine is a compound that belongs to the isothiazole family, which has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been investigated for its potential in drug discovery, particularly in the development of antimicrobials and anticancer agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain isothiazole derivatives exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| 2-Methylthis compound | Staphylococcus aureus | 16 µg/mL |

| 4-Acetylthis compound | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Safety Profile

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human liver cancer cells (HepG2) through the activation of pro-apoptotic pathways. However, its safety profile is crucial for therapeutic applications.

Case Study: HepG2 Cell Line

A notable study investigated the effects of this compound on HepG2 cells:

- Cell Viability Assay : The compound was tested at various concentrations (0–100 µM).

- Results : A significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent cytotoxicity.

- Mechanism : The study suggested that this compound triggers oxidative stress and activates caspase pathways leading to apoptosis.

Therapeutic Applications

The biological activities of this compound extend beyond antimicrobial and cytotoxic effects. Recent research has explored its potential in treating neurodegenerative diseases and as an anti-inflammatory agent.

Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective properties:

- Parkinson's Disease Models : Compounds showed promise in reducing neuroinflammation and protecting dopaminergic neurons.

- Mechanism : The proposed mechanism involves modulation of inflammatory cytokines and enhancement of antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isothiazol-3-amine, and how can purity be ensured?

this compound is typically synthesized via cyclization reactions using thioamide precursors or through functionalization of preformed isothiazole rings. For example, heterocyclic amines can be prepared by reacting thioamides with halogenating agents under controlled conditions, followed by purification via column chromatography or recrystallization . Purity is validated using high-performance liquid chromatography (HPLC) and melting point analysis. Structural confirmation relies on H/C NMR and IR spectroscopy to verify amine and aromatic proton environments .

Q. What safety protocols are critical when handling this compound in the laboratory?

this compound derivatives may pose hazards similar to related heterocyclic amines, including skin/eye irritation and respiratory sensitization. Key precautions include:

- Use of PPE (gloves, lab coats, safety goggles) and fume hoods to avoid inhalation of dust/aerosols .

- Immediate decontamination of spills with absorbent materials and ethanol/water mixtures .

- Storage in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- NMR Spectroscopy : H NMR identifies proton environments (e.g., NH at δ 5–6 ppm; aromatic protons at δ 7–8 ppm). C NMR confirms carbon backbone integrity .

- IR Spectroscopy : Stretching frequencies for NH (3300–3500 cm) and C-N bonds (1250–1350 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or IR data often arise from tautomerism, solvate formation, or impurities. Strategies include:

- Conducting variable-temperature NMR to detect tautomeric equilibria .

- Comparing experimental data with computational predictions (DFT calculations for optimized geometries and vibrational frequencies) .

- Repurifying compounds using preparative HPLC to eliminate solvent or byproduct interference .

Q. What methodologies optimize reaction yields in this compound functionalization?

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) introduces substituents at the 5-position of the isothiazole ring .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while additives like KCO improve deprotonation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for cycloaddition or alkylation steps .

Q. How does this compound serve as a scaffold in medicinal chemistry research?

The isothiazole core exhibits bioisosteric properties with thiazoles and triazoles, making it valuable for:

- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., Cl, NO) show enhanced activity against Gram-positive bacteria .

- Kinase Inhibitors : Functionalization at the 3-amine position improves binding affinity to ATP pockets in cancer targets .

- Antioxidant Design : N-alkylation of the amine group modulates redox potential, as seen in triazole-based analogs .

Q. Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis?

- Detailed Reporting : Document reaction parameters (temperature, solvent purity, catalyst loading) to minimize batch variability .

- Stability Studies : Monitor compound degradation under light, heat, or humidity using accelerated stability testing .

- Collaborative Validation : Share synthetic protocols with independent labs to confirm yields and spectral data .

Q. How should researchers address conflicting bioactivity results in this compound studies?

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobials, IC for cytotoxicity) across multiple cell lines .

- Metabolite Profiling : Identify active metabolites via LC-MS to clarify whether parent compounds or derivatives drive activity .

- Structural-Activity Relationships (SAR) : Systematically vary substituents to isolate contributions of specific functional groups .

Q. Applications in Experimental Design

Q. What in silico tools predict the reactivity of this compound in novel reactions?

- Docking Simulations : Molecular docking (AutoDock, Schrödinger) evaluates binding modes with biological targets .

- Retrosynthetic Software : Tools like Synthia™ propose viable pathways for functionalizing the isothiazole core .

- Quantum Chemistry : Gaussian or ORCA calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .

Q. What strategies mitigate hazards in large-scale this compound production?

Propriétés

IUPAC Name |

1,2-thiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKMNAVTMOAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511108 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-62-5 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.